2-[(4-Fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNOS2/c1-12-17(23-18(20-12)13-5-3-2-4-6-13)16(21)11-22-15-9-7-14(19)8-10-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSJQRLEWCEJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Final Coupling: The final step involves coupling the thiazole ring with the fluorophenyl group through a sulfanyl linkage, typically using a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including 2-[(4-Fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone. Thiazole-containing compounds have shown efficacy against various cancer cell lines:
- Mechanism of Action : The compound is believed to interfere with cancer cell proliferation and induce apoptosis through multiple pathways, including the modulation of cell signaling pathways associated with growth and survival.
-
Case Studies :
- A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against colon carcinoma (HCT-15) and lung cancer (NCI-H322) cell lines, suggesting that the incorporation of the thiazole moiety enhances anticancer activity .
- Another investigation reported that specific analogues of thiazoles showed remarkable effectiveness against liver cancer cells (HepG2) and colorectal cancer cells (HT-29), indicating broad-spectrum anticancer potential .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties, particularly against bacterial strains:
- Antibacterial Activity : Fluorinated compounds often exhibit enhanced antibacterial activity. Research indicates that this compound shows promising results against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Pseudomonas aeruginosa | Weak |
This suggests that the compound could be a candidate for developing new antibacterial agents.
Anti-inflammatory Effects
Thiazole derivatives have also been studied for their anti-inflammatory effects:
- Mechanism : The presence of the thiazole ring may contribute to the modulation of inflammatory pathways, potentially reducing inflammation in various conditions.
- Research Findings : In vitro studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Material Science Applications
Beyond biological applications, thiazole derivatives are being explored in material science:
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammation or cell proliferation.
Pathways: It can modulate signaling pathways related to oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Triazole-Based Derivatives
Compounds like 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone () replace the thiazole with a 1,2,4-triazole ring. Differences include:
Imidazole-Based Derivatives
2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone () features an imidazole core. Key contrasts:
- Basicity : Imidazole (pKa ~7) is more basic than thiazole (pKa ~2.5), affecting ionization state at physiological pH.
- Steric Effects : The benzyl group increases steric bulk, possibly hindering target access but enhancing selectivity .
Substituent Effects on Pharmacological Activity
- Thiosemicarbazone Derivatives : describes a compound with a thiosemicarbazone side chain instead of sulfanyl. This modification introduces hydrogen-bonding capacity, which may improve target affinity but reduce metabolic stability .
- Hydrazinecarbothioamide Derivatives : highlights derivatives with hydrazinecarbothioamide groups, which exhibit antiviral and anticancer activities. The presence of a thiourea moiety could enhance metal chelation, a mechanism relevant to enzyme inhibition .
Computational and Analytical Insights
- ORTEP Visualization : Crystal structures (e.g., ) confirm spatial arrangements of substituents, critical for structure-activity relationship (SAR) studies .
Biological Activity
2-[(4-Fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone, commonly referred to as FSPT, is a synthetic compound that belongs to the thiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of FSPT, supported by data tables and relevant research findings.
FSPT has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H14FNOS2 |
| Molar Mass | 343.44 g/mol |
| CAS Number | 478047-47-1 |
| IUPAC Name | This compound |
The biological activity of FSPT is attributed to its interaction with various molecular targets involved in critical pathways such as inflammation and cell proliferation. The compound may modulate signaling pathways related to oxidative stress and apoptosis. Specific molecular targets include enzymes and receptors associated with inflammatory responses and tumor growth.
Antimicrobial and Antifungal Properties
FSPT has been investigated for its antimicrobial and antifungal activities. In vitro studies have demonstrated that compounds with thiazole moieties often exhibit significant antifungal effects. The presence of the fluorophenyl group enhances the interaction with microbial cell membranes, potentially increasing its efficacy against various pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential of FSPT is linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can result in reduced inflammation in various models of inflammatory diseases .
Anticancer Activity
Recent studies have indicated that FSPT exhibits promising anticancer properties. The compound's cytotoxic effects have been evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines suggest that FSPT can significantly inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent .
Case Studies
- Antifungal Activity Study : A study evaluated the antifungal activity of thiazole derivatives, including FSPT, against Candida albicans. Results indicated that FSPT showed significant inhibition at concentrations lower than those required for traditional antifungal agents.
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various thiazole compounds on MCF-7 cells, FSPT demonstrated an IC50 value comparable to established chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer drug .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Methodological Answer: Synthesis optimization requires precise control of:
- Temperature : Elevated temperatures (e.g., 80–110°C) enhance reaction kinetics but must avoid thermal decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane aids in purification via column chromatography .
- Reaction Time : Prolonged times (6–24 hours) ensure completion of thioether bond formation and cyclization steps .
- Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) resolves structurally similar byproducts .
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural elucidation employs:
- X-ray Crystallography : Resolves bond lengths (e.g., C–S = 1.75–1.82 Å) and dihedral angles between the thiazole and fluorophenyl groups .
- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., thiazole C5 proton at δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 369.08) .
Q. What initial biological assays are recommended for activity screening?
Methodological Answer: Prioritize assays aligned with thiazole derivatives' known activities:
- Antimicrobial Susceptibility : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or kinases .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfanyl-group substitutions be addressed?
Methodological Answer: Regioselectivity is influenced by:
- Electronic Effects : Electron-withdrawing groups (e.g., 4-Fluorophenyl) direct substitution to electron-deficient positions. Use Hammett plots to predict reactivity .
- Steric Hindrance : Bulky substituents on the thiazole ring favor para-substitution; monitor via F NMR .
- Catalytic Additives : Pd/C or CuI enhances cross-coupling efficiency in Ullmann-type reactions .
Q. What computational strategies predict this compound’s biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., EGFR kinase, PDB ID: 1M17) .
- QSAR Modeling : Correlate substituent descriptors (e.g., logP, polarizability) with activity data from analogs .
- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .
Q. How can spectroscopic data resolve ambiguities in crystalline vs. solution-phase conformations?
Methodological Answer:
- Variable-Temperature NMR : Detects rotational barriers of the sulfanyl group (e.g., coalescence temperature analysis) .
- DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) dihedral angles to identify conformational flexibility .
Q. What strategies mitigate contradictions in reported biological activity data?
Methodological Answer: Address variability via:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize protocol-driven discrepancies .
- Orthogonal Validation : Confirm enzyme inhibition with both fluorescence and radiometric assays .
- Meta-Analysis : Pool data from multiple studies, adjusting for covariates (e.g., cell line mutations, solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
